molecular formula C16H23NO4S2 B2919226 (E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide CAS No. 2380195-56-0

(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide

Cat. No. B2919226
CAS RN: 2380195-56-0
M. Wt: 357.48
InChI Key: YBMOYJWYMYBYEN-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide, commonly known as TH-302, is a hypoxia-activated prodrug that has gained significant attention in recent years due to its potential as a cancer treatment.

Scientific Research Applications

TH-302 has been extensively studied for its potential as a cancer treatment. It is particularly effective against hypoxic tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. TH-302 has been shown to be effective against a wide range of cancers, including pancreatic, breast, lung, and prostate cancer.

Mechanism of Action

TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, TH-302 releases a cytotoxic alkylating agent that targets cancer cells. The cytotoxic agent binds to DNA and inhibits cell division, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
TH-302 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. TH-302 has also been shown to enhance the effectiveness of radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of TH-302 is its ability to target hypoxic tumors, which are often resistant to traditional cancer treatments. TH-302 has also been shown to have a good safety profile in preclinical studies. However, there are some limitations to using TH-302 in lab experiments. For example, the activation of the prodrug requires hypoxic conditions, which can be difficult to replicate in vitro.

Future Directions

There are a number of potential future directions for research on TH-302. One area of interest is the development of new hypoxia-activated prodrugs that are even more effective than TH-302. Another area of interest is the use of TH-302 in combination with other cancer treatments, such as immunotherapy. Finally, there is also interest in exploring the potential use of TH-302 in other diseases, such as ischemic heart disease.
Conclusion:
In conclusion, TH-302 is a hypoxia-activated prodrug that has shown promise as a cancer treatment. Its ability to target hypoxic tumors and enhance the effectiveness of traditional cancer treatments make it an attractive option for further research. While there are some limitations to using TH-302 in lab experiments, its potential as a cancer treatment warrants further investigation.

Synthesis Methods

TH-302 is synthesized through a multistep process that involves the reaction of 2-chloroethylamine hydrochloride with 4-(2-hydroxyethoxy)thiophene-2-carboxylic acid, followed by the addition of 2-phenylacetaldehyde and then sodium sulfite. The resulting product is then purified through column chromatography to obtain TH-302 in its pure form.

properties

IUPAC Name

(E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c18-9-10-21-16(7-11-22-12-8-16)14-17-23(19,20)13-6-15-4-2-1-3-5-15/h1-6,13,17-18H,7-12,14H2/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMOYJWYMYBYEN-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C=CC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.